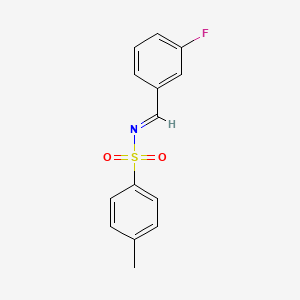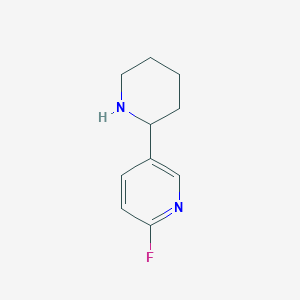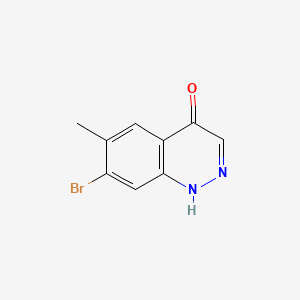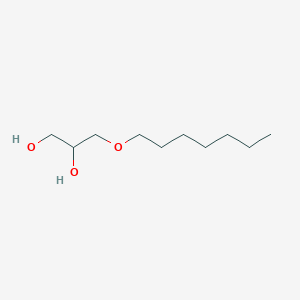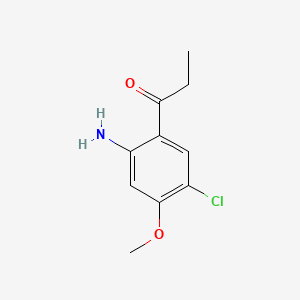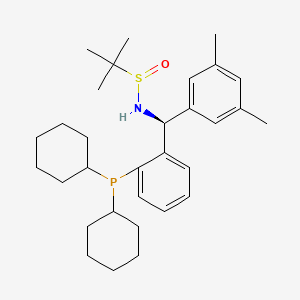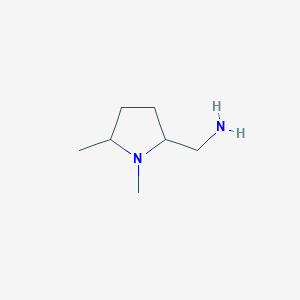
2-(3-Hydroxyprop-1-yn-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyprop-1-yn-1-yl)phenol is an organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol It is characterized by the presence of a phenol group attached to a propargyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyprop-1-yn-1-yl)phenol typically involves the reaction of phenol with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyprop-1-yn-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products Formed
Oxidation: Formation of 2-(3-oxoprop-1-yn-1-yl)phenol.
Reduction: Formation of 2-(3-hydroxyprop-1-en-1-yl)phenol or 2-(3-hydroxypropyl)phenol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
2-(3-Hydroxyprop-1-yn-1-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyprop-1-yn-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the propargyl group can undergo metabolic transformations that lead to the formation of reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Propargyl Alcohol: Contains a hydroxyl group attached to a propargyl group.
2-(3-Hydroxyprop-1-en-1-yl)phenol: A reduced form of 2-(3-Hydroxyprop-1-yn-1-yl)phenol.
Uniqueness
This compound is unique due to the presence of both a phenol and a propargyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
805240-69-1 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(3-hydroxyprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,7H2 |
InChI Key |
VRTVDSBQVZNMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
